Ccris 3066

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ccris 3066, also known by its chemical identifier CAS No 117855-87-5, is a compound of interest in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ccris 3066 involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary, but it generally includes steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to optimize yield.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: Ccris 3066 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Ccris 3066 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which Ccris 3066 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular responses.

Signal Transduction: It may influence signal transduction pathways, altering cellular functions.

Comparaison Avec Des Composés Similaires

Ccris 3066 can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds with similar structures or functional groups, such as Ccris 3055 and Ccris 3077.

Uniqueness: this compound may have unique reactivity or biological activity that distinguishes it from other compounds.

Activité Biologique

CCRIS 3066, also known as Joro spider toxin (JSTX), is a compound of significant interest due to its unique biological activity, particularly in the modulation of synaptic transmission and potential therapeutic applications. This article will provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and implications for research and medicine.

Target Receptors

JSTX primarily targets ionotropic glutamate receptors (iGluRs), specifically the AMPA and NMDA receptor subtypes, along with nicotinic acetylcholine receptors (nAChRs). By inhibiting these receptors, JSTX disrupts normal neurotransmission pathways, leading to various physiological effects.

Mode of Action

The toxin acts as a use-dependent ion channel blocker, selectively inhibiting postsynaptic glutamate potentials. This blockade affects synaptic transmission across various neuronal systems, including those in mammals and invertebrates.

Cellular Effects

JSTX's ability to block glutamate receptors has profound implications for cellular function. It can suppress excitatory postsynaptic currents (EPSCs) and inhibit glutamate-induced calcium influx in neurons. These actions can lead to significant alterations in neuronal excitability and synaptic plasticity.

Molecular Mechanism

The binding of JSTX to its target receptors occurs near the central pore region of the channel, influencing ion permeability. This interaction can lead to a reduction in neurotransmitter release from excitatory terminals, thereby affecting both excitatory and inhibitory neurotransmission.

Case Studies

-

Epileptiform Activity Suppression

JSTX has been shown to abolish spontaneous epileptiform activities in hypothalamic hamartoma neurons, suggesting its potential as an anticonvulsant agent. -

Neurodegenerative Disease Models

In models of amyotrophic lateral sclerosis (ALS), JSTX's inhibition of Ca2+-permeable AMPA receptors may protect neurons from excitotoxicity, a significant factor in neurodegeneration. -

Chronic Pain Management

Studies indicate that JSTX could play a role in managing chronic pain conditions by demonstrating efficacy in animal models of allodynia.

Data Table: Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Target Receptors | Ionotropic glutamate receptors (AMPA, NMDA), nicotinic acetylcholine receptors |

| Mechanism of Action | Use-dependent ion channel blocker |

| Cellular Effects | Suppression of EPSCs, inhibition of Ca2+ influx |

| Therapeutic Potential | Anticonvulsant effects, neuroprotection in ALS models, chronic pain management |

Implications for Future Research

The biological activity of this compound presents numerous avenues for further exploration:

- Therapeutic Applications : Given its effects on synaptic transmission, JSTX could be explored as a therapeutic agent for conditions like epilepsy and neurodegenerative diseases.

- Mechanistic Studies : Further research is needed to elucidate the precise molecular interactions between JSTX and its target receptors.

- Safety and Efficacy Trials : Clinical trials assessing the safety and efficacy of JSTX in humans are warranted to validate its therapeutic potential.

Propriétés

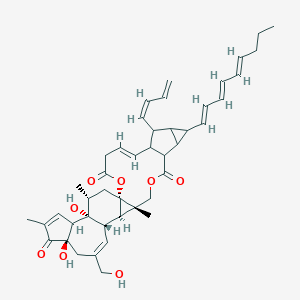

IUPAC Name |

(1S,5E,16S,17R,18S,22R,27R,28R)-8-[(1Z)-buta-1,3-dienyl]-22,27-dihydroxy-20-(hydroxymethyl)-16,24,28-trimethyl-10-[(1E,3E,5E)-nona-1,3,5-trienyl]-2,14-dioxaheptacyclo[14.13.0.01,17.07,12.09,11.018,27.022,26]nonacosa-5,19,24-triene-3,13,23-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54O8/c1-6-8-10-11-12-13-14-17-31-35-29(16-9-7-2)30-18-15-19-34(46)52-43-22-27(4)44(50)32(38(43)41(43,5)25-51-40(48)37(30)36(31)35)21-28(24-45)23-42(49)33(44)20-26(3)39(42)47/h7,9-18,20-21,27,29-33,35-38,45,49-50H,2,6,8,19,22-25H2,1,3-5H3/b11-10+,13-12+,16-9-,17-14+,18-15+/t27-,29?,30?,31?,32+,33?,35?,36?,37?,38-,41-,42-,43+,44-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRLXYBQXKHELY-MNPGUSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC=CC1C2C1C3C(C2C=CC=C)C=CCC(=O)OC45CC(C6(C(C4C5(COC3=O)C)C=C(CC7(C6C=C(C7=O)C)O)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C=C/C1C2C1C3C(C2/C=C\C=C)/C=C/CC(=O)O[C@@]45C[C@H]([C@]6([C@H]([C@@H]4[C@]5(COC3=O)C)C=C(C[C@]7(C6C=C(C7=O)C)O)CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117855-87-5 |

Source

|

| Record name | DHPB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117855875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.